molecular formula C10H15NO4 B8621951 (2S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid

(2S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid

Cat. No.: B8621951
M. Wt: 213.23 g/mol
InChI Key: NZJPKTHROVSYLI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(2S)-1-prop-2-enoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-6-4-3-5-8(11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/t8-/m0/s1

InChI Key

NZJPKTHROVSYLI-QMMMGPOBSA-N

Isomeric SMILES

C=CCOC(=O)N1CCCC[C@H]1C(=O)O

Canonical SMILES

C=CCOC(=O)N1CCCCC1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-carboxypiperidine (50 g) in tetrahydrofuran (200 ml) and water (200 ml) was adjusted to around pH 9.5 with 20% aqueous sodium hydroxide. To the solution was added dropwise allyl chloroformate (45 ml) at 5° C., while adjusting pH to around 9.5 with 20% aqueous sodium hydroxide. After stirring for 30 minutes at 0° C., the mixture was washed with ethyl acetate. After addition of ethyl acetate (200 ml), the mixture was adjusted to around pH 2.0 with concentrated hydrochloric acid (30 ml) and 1N hydrochloric acid. The mixture was extracted with ethyl acetate (200 ml), washed with brine and dried over magnesium sulfate. Evaporation of the solvent gave an oil of 1-allyloxycarbonyl-2-carboxypiperidine (88.7 g), which was dissolved in methanol (440 ml). To this solution was added dropwise, sulfuric acid (6.9 ml) and the mixture was refluxed for 2 hours. To the mixture was added dropwise triethylamine (29.5 ml) at 20° C. Evaporation of the solvent gave a residue which was taken up into a mixture of ethyl acetate (400 ml) and water (100 ml). The organic layer was separated, washed with water, 1N aqueous hydrochloric acid, brine, 5% aqueous sodium hydrogen carbonate and brine successively, and dried over magnesium sulfate. Evaporation of the solvent gave 1-allyloxycarbonyl-2-methoxycarbonylpiperidine (92.5 g).
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
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Quantity
200 mL
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solvent
Reaction Step Six

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